Cas no 2137633-41-9 (1-Bromo-4,4-difluoro-2-methylpentane)
1-Bromo-4,4-difluoro-2-methylpentane Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4,4-difluoro-2-methylpentane
- Pentane, 1-bromo-4,4-difluoro-2-methyl-
- 1-Bromo-4,4-difluoro-2-methylpentane
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- Inchi: 1S/C6H11BrF2/c1-5(4-7)3-6(2,8)9/h5H,3-4H2,1-2H3
- InChI Key: LYNFHCQEKSIQNX-UHFFFAOYSA-N
- SMILES: BrCC(C)CC(C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 83.1
- XLogP3: 3.2
- Topological Polar Surface Area: 0
1-Bromo-4,4-difluoro-2-methylpentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674331-0.05g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 0.05g |
$827.0 | 2025-03-13 | |
| Enamine | EN300-674331-0.1g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 0.1g |
$867.0 | 2025-03-13 | |
| Enamine | EN300-674331-0.25g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 0.25g |
$906.0 | 2025-03-13 | |
| Enamine | EN300-674331-0.5g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 0.5g |
$946.0 | 2025-03-13 | |
| Enamine | EN300-674331-1.0g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 1.0g |
$986.0 | 2025-03-13 | |
| Enamine | EN300-674331-2.5g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-13 | |
| Enamine | EN300-674331-5.0g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-13 | |
| Enamine | EN300-674331-10.0g |
1-bromo-4,4-difluoro-2-methylpentane |
2137633-41-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-13 |
1-Bromo-4,4-difluoro-2-methylpentane Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-Bromo-4,4-difluoro-2-methylpentane
Comprehensive Overview of 1-Bromo-4,4-difluoro-2-methylpentane (CAS No. 2137633-41-9)
1-Bromo-4,4-difluoro-2-methylpentane (CAS No. 2137633-41-9) is a synthetic organic compound characterized by its unique structural features and versatile chemical reactivity. This fluorinated alkyl bromide belongs to the class of halogenated hydrocarbons, where the molecular framework consists of a five-carbon chain (pentane) substituted with a bromine atom at the terminal position, two fluorine atoms at the fourth carbon, and a methyl group at the second carbon. The compound’s IUPAC name reflects its precise substituent positions and stereochemistry, making it a valuable intermediate in modern synthetic chemistry.
The molecular structure of 1-Bromo-4,4-difluoro-2-methylpentane is notable for its dual halogenation pattern. The presence of fluorine atoms introduces significant electron-withdrawing effects, which influence the compound’s polarity and reactivity. Fluorination is widely utilized in pharmaceutical and agrochemical industries to enhance metabolic stability and bioavailability of drug candidates. The bromine atom serves as an excellent electrophilic leaving group in nucleophilic substitution reactions, enabling its use in cross-coupling methodologies such as the Suzuki-Miyaura or Stille coupling under transition metal catalysis.
Recent advancements in organofluorine chemistry have highlighted the importance of compounds like CAS No. 2137633-41-9 in developing novel materials with tailored properties. For instance, fluorinated alkyl bromides are frequently employed as building blocks for perfluoroalkyl-substituted polymers used in high-performance coatings and electronic materials. The dual functionalization with bromine and fluorine allows for precise control over reaction pathways during polymer synthesis or drug molecule modification.
Synthetic strategies for preparing 1-Bromo-4,4-difluoro-2-methylpentane typically involve multi-step halogenation processes. A common approach begins with the selective bromination of a pre-fluorinated pentane derivative using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation. Alternatively, direct electrophilic substitution on partially fluorinated precursors can yield the desired product with high regioselectivity when guided by directing groups or chiral auxiliaries.
In the context of pharmaceutical research, compounds containing both bromine and fluorine atoms have shown promise as modulators of enzyme activity and receptor interactions. The specific arrangement of substituents in CAS No. 2137633-41-9 may enable its incorporation into small molecule drugs targeting G protein-coupled receptors (GPCRs) or kinases involved in disease pathways such as cancer or neurodegeneration.
Analytical characterization of this compound relies on advanced spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The distinct chemical shifts observed for fluorine nuclei (19F NMR) provide critical insights into molecular conformation and purity assessment. Gas chromatography coupled with flame ionization detection (GC-FID) is also employed to quantify this compound in reaction mixtures or process streams.
The physical properties of CAS No. 2137633-41-9, including boiling point (~85°C at atmospheric pressure), solubility profile (moderately soluble in polar organic solvents), and refractive index (~1.50), align with those typical for medium-sized halogenated hydrocarbons. These characteristics make it compatible with various industrial applications requiring moderate volatility and solvent compatibility.
In green chemistry initiatives, efforts are underway to optimize synthetic routes for such compounds using atom-efficient methodologies that minimize byproduct formation while maintaining high yields (>80%). Catalytic systems employing palladium complexes have demonstrated particular efficacy in achieving selective functionalization without compromising structural integrity.
The compound’s role as an intermediate extends beyond traditional chemical synthesis into emerging fields like photovoltaics and optoelectronics. Fluorinated alkyl chains are known to improve charge transport properties in organic semiconductors when integrated into polymer backbones through controlled radical polymerization techniques such as reversible addition–fragmentation chain transfer (RAFT).
Ongoing research explores the potential of molecules like CAS No. 2137633-41-9 in creating next-generation flame-retardant materials where their non-flammable nature contributes to fire safety without releasing toxic fumes upon decomposition—a critical consideration for environmentally sustainable product development.
In academic literature published within the past two years (e.g., *Journal of Organic Chemistry*, *Organic Letters*), several studies have demonstrated innovative applications of similar fluorinated alkyl bromides in asymmetric synthesis via organocatalytic approaches or transition metal-catalyzed C–H activation reactions that bypass traditional protection/deprotection sequences.
Purity verification remains essential for all applications involving this compound due to its sensitivity during downstream processing steps such as crystallization or distillation purification protocols designed specifically for low-volume specialty chemicals manufactured under Good Manufacturing Practice (GMP) standards where trace impurity levels must be below 0.5% by HPLC analysis.
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